molecular formula C6H2ClF2N3O B3391356 4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1638763-60-6

4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B3391356
CAS No.: 1638763-60-6
M. Wt: 205.55 g/mol
InChI Key: KCJLBTWGPXTUTE-UHFFFAOYSA-N
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Description

4-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a high-value chemical building block for medicinal chemistry and drug discovery research . This compound features a pyrrolo[2,3-d]pyrimidin-6-one core, a privileged scaffold recognized for its significant research value in developing targeted therapeutic agents. The core structure is a key intermediate in the exploration of novel kinase inhibitors. Research into analogous compounds based on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has demonstrated its potential in creating highly selective inhibitors, such as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for oncology research . The presence of the 4-chloro substituent provides a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies. Beyond oncology, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been identified as a promising chemotype in antiviral research. Studies have shown that 4,7-disubstituted derivatives can exhibit potent activity against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV), highlighting the broad utility of this chemical series in infectious disease research . The specific incorporation of 5,5-difluoro substitution is designed to modulate the compound's electronic properties, metabolic stability, and membrane permeability, offering researchers a sophisticated tool to optimize the pharmacokinetic properties of their lead compounds. Key Applications: • Lead compound optimization in oncology drug discovery • Synthesis of targeted kinase inhibitors (e.g., CDK2) • Exploration of novel antiviral agents against flaviviruses • Medicinal chemistry SAR studies due to versatile reactive sites This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-chloro-5,5-difluoro-7H-pyrrolo[2,3-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2N3O/c7-3-2-4(11-1-10-3)12-5(13)6(2,8)9/h1H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJLBTWGPXTUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)C(C(=O)N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-60-6
Record name 4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5,5-difluoro-2,4-dihydropyrimidine with a suitable amine in the presence of a base, followed by cyclization to form the desired pyrrolopyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

4-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1226804-02-9)

  • Structure : Methyl groups replace fluorines at position 5 (C₈H₈ClN₃O).
  • However, methyl groups may improve lipophilicity, enhancing membrane permeability .
  • Applications : Widely used in pharmaceutical R&D for cancer and antiviral therapies, with a projected CAGR of 10.4% (2025–2032) due to its versatility in drug discovery .

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS 1226804-06-3)

  • Structure : A single methyl group at position 3.
  • Properties: Intermediate steric bulk between dimethyl and difluoro analogs. Limited metabolic stability compared to fluorinated derivatives but may offer synthetic accessibility .

Positional Isomerism

2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1638772-11-8)

  • Structure : Chlorine at position 2 instead of 4.

Functional Group Modifications

4-Chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1093799-53-1)

  • Structure : Methoxy group at position 2.
  • Properties : The electron-donating methoxy group may reduce electrophilicity at the pyrimidine core, altering reactivity in cross-coupling reactions .

4-Chloro-5-fluoro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-6-ol (Compound 2d)

  • Structure: Monofluoro substitution with a hydroxyl group.
  • Properties : Hydroxyl group introduces hydrogen-bonding capability, improving solubility but reducing metabolic stability compared to the difluoro analog .

Market and Industrial Relevance

  • 4-Chloro-5,5-dimethyl Analog: Dominates the specialty chemicals market, with key players like Combi-Blocks Inc. and Toronto Research Chemicals driving production. North America holds ~40% market share due to pharmaceutical R&D investments .
  • 4-Chloro-5,5-difluoro Analog: Limited commercial data, but fluorinated analogs are increasingly prioritized in drug discovery for improved pharmacokinetics.

Strategic Recommendations

Prioritize Fluorinated Analogs : Invest in R&D for 4-chloro-5,5-difluoro derivatives to leverage fluorine’s metabolic advantages.

Explore Hybrid Derivatives : Combine fluorine and methyl substituents to balance lipophilicity and target engagement.

Expand Regional Markets : Target Asia-Pacific (30% market share ) for cost-effective synthesis of dimethyl analogs.

Biological Activity

4-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C6H4ClF2N3O
  • Molecular Weight : 195.57 g/mol
  • CAS Number : 1638763-60-6

Biological Activity Overview

The compound exhibits significant biological activities primarily in the realm of cancer therapeutics. Its mechanism of action often involves the inhibition of key cellular processes such as tubulin assembly and cell proliferation.

Anticancer Activity

  • Inhibition of Cell Proliferation : Studies have shown that this compound demonstrates potent antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of HeLa cells effectively .
  • Mechanism of Action : The compound acts as an inhibitor of tubulin assembly. This inhibition disrupts microtubule dynamics and spindle morphology during mitosis, leading to cell cycle arrest and apoptosis .
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. For example, the introduction of different substituents on the phenyl group has been correlated with changes in cytotoxicity across various cancer cell lines. In one study, compounds with a chlorine substituent exhibited enhanced cytotoxicity against HepG2 cells compared to their unsubstituted counterparts .

Table 1: Cytotoxicity of this compound Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa45.0Tubulin assembly inhibition
HepG230.0Apoptosis induction via caspase activation
MDA-MB-23150.0Disruption of microtubule dynamics
MCF-755.0Cell cycle arrest and apoptosis

Case Studies

  • Study on HeLa Cells : In a controlled experiment assessing the effects on HeLa cells, treatment with this compound resulted in significant cell death due to its ability to disrupt microtubule formation during mitosis. Live-cell imaging confirmed alterations in spindle morphology indicative of mitotic failure .
  • Comparative Analysis with Derivatives : Another study compared this compound with various derivatives to establish a SAR framework. The findings indicated that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold could enhance or diminish anticancer activity significantly. Notably, compounds with electron-withdrawing groups showed increased potency against HepG2 cells compared to those with electron-donating groups .

Q & A

Q. How do structural modifications impact metabolic stability?

  • Methodological Answer :
  • Fluorine Substitution : Reduces CYP450-mediated oxidation by blocking metabolic hotspots .
  • Prolonged Stability Studies : Use liver microsomes and LC-MS/MS to track metabolite formation. For example, replacing methyl groups with trifluoromethyl enhances half-life in human hepatocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 2
4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

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